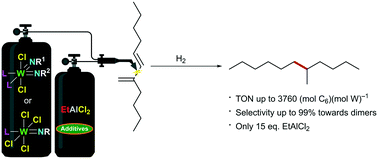Selective dimerisation of 1-hexene mediated by aluminium alkyl chloride-activated tungsten imido complexes†
Catalysis Science & Technology Pub Date: 2020-11-27 DOI: 10.1039/D0CY01863E
Abstract
The selective dimerisation of 1-hexene to dodecenes was accomplished using catalysts generated from a tungsten mono-[WCl4(NR)(thf)] or bis-[WCl2(NR)2(dme)] imido complex following activation with EtAlCl2. These catalytic systems achieve 1-hexene dimerisation with productivities of up to 3760 mol C6 per mol W and selectivities towards the dimer fraction of 88–99 wt%. Tungsten pro-catalysts bearing imido ligands with electron donating groups give high productivity and good selectivity towards the desired methyl-branched dimers. Contrastingly, complexes with electron withdrawing imido motifs are inactive for oligomerisation, instead mediating 1-hexene isomerisation. The efficacy of different aluminium-containing activators is described, with EtAlCl2 giving the best catalytic performance at a low W : Al ratio of 8–20. Addition of catalyst modifiers (e.g. Oct4NCl and Et3N) is found to significantly improve the catalytic performance of the alkyl aluminium-activated olefin oligomerisation systems.


Recommended Literature
- [1] Inside front cover
- [2] Fiber-shaped perovskite solar cells with 5.3% efficiency†
- [3] Determination of hydrogen sulfide and hydrogen peroxide in complex samples of milk and urine by spectroscopic standard addition data and chemometrics methods
- [4] Dynamic calorimetry and XRD studies of the nematic and twist-bend nematic phase transitions in a series of dimers with increasing spacer length†
- [5] General discussion
- [6] Synthesis, characterization and catalytic activity of graphene oxide/ZnO nanocomposites
- [7] Novel single excitation dual-emission carbon dots for colorimetric and ratiometric fluorescent dual mode detection of Cu2+ and Al3+ ions†
- [8] Surface processes and kinetics of CO2reduction on Pt(100) electrodes of different surface structure in sulfuric acid solutions
- [9] Tuning the arrangement of lamellar nanostructures: achieving the dual function of physically killing bacteria and promoting osteogenesis†
- [10] Effect of magnetic gamma-iron oxide nanoparticles on the efficiency of dye-sensitized solar cells

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 175069-96-2
-
CAS no.: 16420-30-7
-
CAS no.: 102185-16-0
-
CAS no.: 1718-53-2









